Cinchonine
Overview
Description
Cinchonine is an alkaloid found in Cinchona officinalis. It is used in asymmetric synthesis in organic chemistry. It is a stereoisomer and pseudo-enantiomer of cinchonidine . It is structurally similar to quinine, an antimalarial drug .
Synthesis Analysis
Cinchonine has been historically used in the field of organic chemistry, particularly in the area of asymmetric synthesis . The synthesis of Cinchona alkaloids has been a subject of intense research, engaging many famous chemists . A recent study demonstrated a Cinchonine-catalyzed protocol for the synthesis of quinoline-based 4H-pyran and tetrahydro-4H-chromenes .Molecular Structure Analysis
Cinchonine has a molecular formula of C19H22N2O . It has four defined stereocentres . More detailed structural analysis can be found in various databases such as ChemSpider .Chemical Reactions Analysis
Cinchonine has been used in various chemical reactions. For instance, it has been used in a multi-component domino Knoevenagel–Michael strategy for the metal-free synthesis of quinoline-based 4H-pyran and tetrahydro-4H-chromene derivatives .Physical And Chemical Properties Analysis
Cinchonine has a molar mass of 294.39 g/mol . More detailed physical and chemical properties can be found in various databases such as ChemSpider .Scientific Research Applications
Obesity Prevention
Cinchonine has been shown to have a potential benefit in preventing obesity. In a study by (Jung et al., 2012), it was found that cinchonine can reduce high-fat-diet-induced adipogenesis and inflammation in mice. This research suggests that dietary cinchonine might be effective in controlling obesity.
Cancer Treatment
Cinchonine has been explored for its potential in cancer treatment. A study by (Jin et al., 2018) demonstrated that cinchonine can induce apoptosis in liver cancer cells. Similarly, research by (Khanifudin et al., 2018) found that cinchonine tiglat ester compound showed cytotoxic activity against MCF-7 breast cancer cells.
Chemical Synthesis
In the field of chemical synthesis, cinchonine has been utilized in various reactions. For instance, (Bdiri et al., 2017) reported the use of cinchonine in the asymmetric synthesis of spirocyclohexanone-pyrrolidine. Additionally, cinchonine has been used as an organocatalyst in enantioselective halofunctionalization of alkenes and alkynes, as discussed by (Zheng et al., 2014).
Bone Metabolism
Cinchonine's role in bone metabolism was explored by (Jo et al., 2020), who found that it inhibits osteoclast differentiation and promotes osteogenesis. This suggests potential therapeutic applications for bone diseases and postmenopausal osteoporosis.
Antiviral Properties
The antiviral properties of cinchonine were investigated by (Ren et al., 2022) in the context of Porcine Epidemic Diarrhea Virus, revealing that cinchonine can inhibit viral replication by inducing cellular autophagy.
Photophysics and Sensing Applications
Cinchonine's photophysical properties have been studied for potential applications in sensing. A study by (Joshi et al., 2010) investigated these properties in different polymeric matrices. Moreover, cinchonine hasbeen used as a fluorescent sensor for chiral carboxylic acids, as shown by (Akdeniz et al., 2015). This demonstrates its potential in the analytical chemistry field for enantiomeric excess determination.
Enantioselective Synthesis
Cinchonine has been employed in enantioselective synthesis processes. For example, (Szőllősi et al., 2011) used cinchonine derivatives as chiral modifiers in the hydrogenation of specific acids, showing its application in the production of chiral compounds.
Gastrointestinal Effects
Investigating the effects on the gastrointestinal tract, (Ranković et al., 2019) found that cinchonine can produce a spasmolytic activity on rat ileum contractions, suggesting its potential use in gastrointestinal disorders.
Electrochemical Applications
In the field of electrochemistry, cinchonine has been used for enantioselective hydrogenation, as shown by (Yang et al., 2014). This research highlights its application in electrochemically driven synthetic processes.
Sensor Technology
Cinchonine's role in sensor technology was explored by (Yuan et al., 2017), who developed an electrochemiluminescence sensor for detecting chiral cinchonine molecules, indicating its potential in analytical applications.
Safety And Hazards
properties
IUPAC Name |
(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h2-7,9,13-14,18-19,22H,1,8,10-12H2/t13-,14-,18+,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPWYEUPVWOPIM-QAMTZSDWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=CC=NC4=CC=CC=C34)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045082 | |
Record name | Cinchonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cinchonan-9-ol, (9S)- | |
CAS RN |
118-10-5 | |
Record name | Cinchonine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118-10-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cinchonine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118105 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cinchonine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6176 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cinchonan-9-ol, (9S)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cinchonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cinchonine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.850 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CINCHONINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V43X79NZCD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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